molecular formula C13H18ClNO2 B12513576 1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12513576
M. Wt: 255.74 g/mol
InChI Key: FCTIZBSRVMKWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring, a common structural motif in medicinal chemistryThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of 4-methylbenzylamine with a suitable pyrrolidine precursor under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTIZBSRVMKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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